molecular formula C9H7NO3 B3192121 Methyl 2-cyano-3-hydroxybenzoate CAS No. 609805-85-8

Methyl 2-cyano-3-hydroxybenzoate

Cat. No.: B3192121
CAS No.: 609805-85-8
M. Wt: 177.16 g/mol
InChI Key: JNGQYBDZYWGDCO-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-cyano-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-cyano-3-hydroxybenzaldehyde.

    Reduction: The cyano group can be reduced to an amine group, yielding methyl 2-amino-3-hydroxybenzoate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 2-cyano-3-hydroxybenzaldehyde

    Reduction: Methyl 2-amino-3-hydroxybenzoate

    Substitution: Various alkyl or acyl derivatives

Scientific Research Applications

Methyl 2-cyano-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-hydroxybenzoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in organic synthesis and potential pharmaceutical applications.

Comparison with Similar Compounds

    Methyl 2-cyano-4-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.

    Methyl 2-cyano-3-methoxybenzoate: Contains a methoxy group (-OCH3) instead of a hydroxyl group.

    Methyl 2-cyano-3-aminobenzoate: Contains an amino group (-NH2) instead of a hydroxyl group.

Uniqueness: Methyl 2-cyano-3-hydroxybenzoate is unique due to the specific positioning of the cyano and hydroxyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

methyl 2-cyano-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGQYBDZYWGDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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